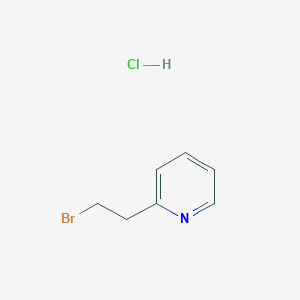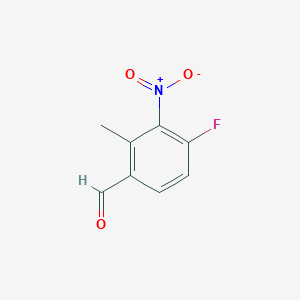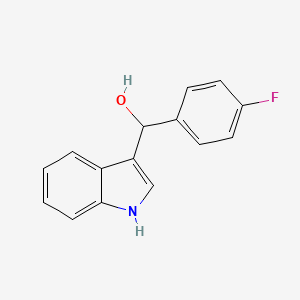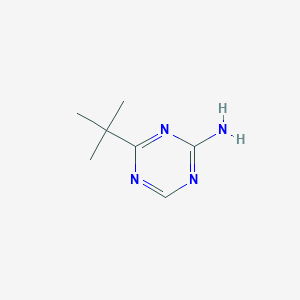
Bis(N,N'-disalicylidene)-1,2-cyclohexanediamine-cobalt(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) is a coordination complex that features cobalt as the central metal ion coordinated to a ligand derived from the condensation of salicylaldehyde and 1,2-cyclohexanediamine. This compound is known for its applications in catalysis and its interesting magnetic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) typically involves the following steps:
Condensation Reaction: Salicylaldehyde reacts with 1,2-cyclohexanediamine in a 2:1 molar ratio to form the Schiff base ligand, Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine.
Complexation: The Schiff base ligand is then reacted with a cobalt(II) salt, such as cobalt(II) acetate or cobalt(II) chloride, in an appropriate solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete complexation.
Industrial Production Methods
While specific industrial production methods for Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, optimizing reaction times, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) can undergo various chemical reactions, including:
Oxidation: The cobalt center can participate in oxidation reactions, often acting as a catalyst.
Reduction: The compound can also be involved in reduction reactions, particularly in catalytic hydrogenation processes.
Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out under mild conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used, often under atmospheric or slightly elevated pressures.
Substitution: Various ligands, such as phosphines or amines, can be introduced under controlled conditions to achieve ligand exchange.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions can lead to the formation of cobalt(I) species.
科学研究应用
Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) has a wide range of scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Magnetic Studies: The compound’s magnetic properties make it a subject of interest in studies related to molecular magnetism.
Biological Applications: Research has explored its potential as an enzyme mimic and its interactions with biological molecules.
Material Science: The compound is investigated for its potential use in the development of new materials with specific magnetic or catalytic properties.
作用机制
The mechanism by which Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) exerts its effects is primarily through its ability to coordinate with various substrates and facilitate electron transfer processes. The cobalt center plays a crucial role in these reactions, often cycling between different oxidation states to mediate the transformation of substrates.
相似化合物的比较
Similar Compounds
Bis(N,N’-disalicylidene)ethylenediamine-cobalt(II): Similar in structure but uses ethylenediamine instead of 1,2-cyclohexanediamine.
Bis(N,N’-disalicylidene)-1,3-propanediamine-cobalt(II): Uses 1,3-propanediamine as the ligand.
N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II): Features bulky tert-butyl groups on the salicylidene moiety.
Uniqueness
Bis(N,N’-disalicylidene)-1,2-cyclohexanediamine-cobalt(II) is unique due to the presence of the 1,2-cyclohexanediamine ligand, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and overall performance in various applications.
属性
分子式 |
C20H22CoN2O2 |
|---|---|
分子量 |
381.3 g/mol |
IUPAC 名称 |
cobalt;2-[[(1S,2R)-2-[(2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H22N2O2.Co/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24;/h1-2,5-8,11-14,17-18,23-24H,3-4,9-10H2;/t17-,18+; |
InChI 键 |
LAEBVTUGQDQISM-GNXQHMNLSA-N |
手性 SMILES |
C1CC[C@@H]([C@@H](C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O.[Co] |
规范 SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O.[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-[2,2'-bipyridine]1-oxide](/img/structure/B13137795.png)
![Tert-butyl 4-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13137804.png)
![2-Phenylbenzo[d]oxazole-5-carbonitrile](/img/structure/B13137812.png)
![4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13137821.png)
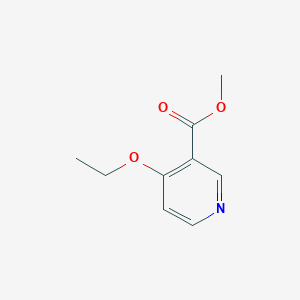

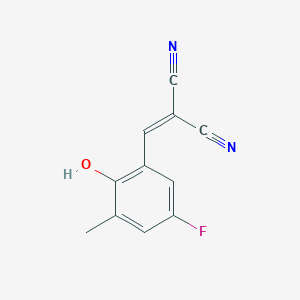
![(2s)-2-[(Fluoren-9-ylmethoxy)carbonylamino]-n-[4-(hydroxymethyl)phenyl]-4-methylpentanamide](/img/structure/B13137847.png)
